1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2/c1-2-5-3-6(7(9,10)11)12-13(5)4-8/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQHXDKTQTKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chloromethyl group, an ethyl group, and a trifluoromethyl group attached to the pyrazole ring. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with trifluoromethyl substitutions showed enhanced activity against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of chloromethyl and trifluoromethyl groups in the pyrazole structure is believed to enhance membrane permeability, facilitating greater antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, studies have shown that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The presence of the trifluoromethyl group has been associated with increased potency in inhibiting COX-2, making it a promising candidate for anti-inflammatory drug development .
Anticancer Properties
This compound has also been evaluated for its anticancer activity. A series of studies have reported that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Study on Anticancer Activity
A notable case study involved testing a series of trifluoromethylated pyrazoles against prostate cancer cell lines (LNCaP and PC-3). One compound demonstrated an IC50 value of 18 µM against LNCaP cells, indicating significant antiproliferative activity . This suggests that this compound could possess similar anticancer properties.
Insecticidal Activity
Another study focused on the insecticidal properties of trifluoromethylated pyrazoles. The findings indicated that certain derivatives exhibited potent insecticidal activities against Aphis craccivora, suggesting potential applications in agricultural pest control .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with trifluoromethyl substitutions can exhibit enhanced potency against cancer cell lines. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Compounds like 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole are being investigated for their anti-inflammatory effects. The trifluoromethyl group is known to improve the solubility and bioavailability of pyrazole derivatives, making them suitable candidates for anti-inflammatory drugs . Notably, the incorporation of such groups has been linked to enhanced activity in inhibiting cyclooxygenase enzymes, which are crucial in mediating inflammatory responses.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Research has demonstrated that the introduction of fluorinated groups increases the efficacy of these compounds against various bacterial strains. For example, studies have reported that trifluoromethyl-substituted pyrazoles can effectively combat resistant strains of bacteria .
Herbicides and Pesticides
The compound's structure makes it a potential candidate for developing new herbicides and pesticides. Pyrazole derivatives have been shown to exhibit herbicidal activity by disrupting plant growth pathways. For instance, similar compounds have been utilized as herbicides in agricultural settings due to their ability to inhibit specific enzyme pathways essential for plant metabolism .
Insecticides
Research indicates that trifluoromethylated pyrazoles can also serve as effective insecticides. The lipophilic nature of these compounds allows them to penetrate insect cuticles more efficiently, enhancing their insecticidal activity. Studies have shown promising results in controlling pest populations with minimal environmental impact .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of chloromethyl and trifluoromethyl groups. Various synthetic routes have been explored, including microwave-assisted synthesis which has been shown to increase yield and reduce reaction time .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time (hours) | Notes |
|---|---|---|---|
| Conventional Reflux | 60 | 10 | Longer reaction time |
| Microwave-Assisted Synthesis | 85 | 2 | Higher yield, faster synthesis |
| Sonication | 75 | 3 | Moderate yield |
Case Studies
Several studies highlight the efficacy of pyrazole derivatives in real-world applications:
- Case Study 1 : A study on a series of trifluoromethylated pyrazoles demonstrated significant anticancer activity against breast cancer cell lines, with IC50 values indicating potent inhibition compared to standard therapies .
- Case Study 2 : Research on agrochemical applications revealed that a related pyrazole compound effectively reduced weed populations in controlled trials, demonstrating its potential as a new herbicide .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
The following table highlights key structural and functional differences between 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole and related compounds:
Reactivity
- Chloromethyl Group : Reacts with nucleophiles (e.g., amines, thiols) to form secondary derivatives. Ethyl and CF₃ groups stabilize the pyrazole ring against hydrolysis .
- Comparison :
Physical Data
| Property | Target Compound | 4-(Chloromethyl)-5-(difluoromethoxy)-... | 1-(4-Ethylbenzyl)-5-methyl-4-nitro-... |
|---|---|---|---|
| Molecular Weight | ~217.61 | ~269.58 | ~386.79 |
| LogP (Predicted) | 2.8–3.2 | 3.1–3.5 | 4.0–4.5 |
| Thermal Stability | High (CF₃ stabilizes) | Moderate (OCHF₂ sensitive to acid hydrolysis) | Low (nitro group prone to reduction) |
Preparation Methods
Synthesis of Trifluoromethylated Pyrazoles
A practical and high-yielding method for trifluoromethylated pyrazoles involves:
- Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , a one-step condensation with hydrazines yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles.
- Separation is achieved based on boiling point versus pressure diagrams.
- Functionalization at various positions (e.g., aldehyde, acid, boron pinacolate) is possible through lithiation and bromination strategies in flow reactors, enabling further derivatization.
This method can be adapted to introduce the ethyl substituent at the 5-position and subsequently chloromethylate the N-1 position.
Chloromethylation and Ethyl Substitution
The chloromethyl group at the N-1 position can be introduced by:
- Post-synthetic chloromethylation of the pyrazole nitrogen using chloromethylating agents under controlled conditions.
- Alternatively, starting from N-chloromethylated hydrazines or pyrazole precursors can facilitate the incorporation of the chloromethyl group at an early stage.
Ethyl substitution at the 5-position is typically introduced via the choice of starting diketones or by alkylation reactions after pyrazole ring formation.
Related Preparation Method for 1-methyl-3-ethyl-4-chloro-5-pyrazole Carboxylic Acid Ethyl Ester (Analogous Compound)
A detailed patented method for a related pyrazole derivative, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester , provides a useful model for preparation:
| Step | Description | Conditions | Yield/Purity |
|---|---|---|---|
| A | Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | 80–120°C, 8–12 h, potassium carbonate catalyst, nitrogen atmosphere | Yield > 82.53%, Purity > 95.3% |
| B | Chlorination by adding hydrochloric acid and hydrogen peroxide in dichloroethane at 20–30°C, slow dropwise addition of H2O2, followed by heating at 50–70°C for 5–7 h to yield 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | HCl (35–40%), H2O2 (30–40%), molar ratios optimized | High purity product obtained |
- Molar ratio of 1-methyl-3-ethyl-5-pyrazole ester : dichloroethane : HCl : H2O2 = 1 : 11–14 : 1–1.5 : 1.1–1.6
- Purification involves cooling, filtration of salts, solvent removal by vacuum distillation.
This method highlights the use of mild chlorination conditions with hydrogen peroxide and hydrochloric acid to introduce chlorine substituents selectively, which could be adapted for chloromethylation steps.
Summary Table of Preparation Parameters
| Compound/Step | Reactants | Conditions | Catalysts/Reagents | Yield | Notes |
|---|---|---|---|---|---|
| 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester synthesis | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate | 80–120°C, 8–12 h, N2 atmosphere | Potassium carbonate | >82.53% | High purity, solvent removal by vacuum distillation |
| Chlorination to 1-methyl-3-ethyl-4-chloro-5-pyrazole ester | Above ester + HCl + H2O2 + dichloroethane | 20–30°C dropwise H2O2 addition, then 50–70°C for 5–7 h | HCl (35–40%), H2O2 (30–40%) | High purity | Mild chlorination, salt filtration required |
| Trifluoromethylated pyrazole synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + hydrazines | One-step condensation | - | High yield | Regioisomer mixture, requires separation |
Research Findings and Practical Considerations
- The use of dimethyl carbonate as a methylating agent is preferred due to its low toxicity and environmental benefits compared to traditional methyl halides.
- Chlorination using hydrogen peroxide and hydrochloric acid under controlled temperature avoids toxic chlorinated gas evolution and allows selective chlorination.
- The trifluoromethyl group is introduced early via trifluoromethylated precursors, ensuring regioselectivity and functional group compatibility.
- Post-synthetic modifications (e.g., lithiation, bromination) allow further functionalization, essential for tailoring biological activity.
- Reaction conditions such as temperature, solvent choice (e.g., diethylene glycol dimethyl ether), and molar ratios are critical for maximizing yield and purity.
Q & A
Q. What are the key synthetic strategies for introducing the chloromethyl group into the pyrazole ring?
The chloromethyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, formaldehyde can react with intermediates under alkaline conditions to introduce methyl groups, which may subsequently undergo chlorination using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) . Evidence from analogous compounds (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) suggests that halogenation steps require careful control of reaction temperature and stoichiometry to avoid overhalogenation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, the trifluoromethyl group () produces distinct F NMR signals near -60 to -70 ppm, while the chloromethyl group () shows characteristic splitting in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks and fragment patterns, particularly for halogenated derivatives .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in crystal structures of related pyrazole esters .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
- Protective Equipment : Nitrile gloves, safety goggles, and lab coats are mandatory due to the compound’s potential skin/eye irritation .
- Storage : Store in a dry, cool environment away from oxidizers and ignition sources to prevent decomposition .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to functionalize the pyrazole core?
Palladium-catalyzed coupling reactions enable aryl/heteroaryl group introduction. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/H₂O (3:1) at 80°C, yielding biaryl derivatives . Key challenges include optimizing catalyst loading (1–5 mol%) and avoiding protodehalogenation side reactions .
Q. What computational methods aid in predicting the compound’s reactivity and regioselectivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic substitution pathways, predicting preferential chlorination at the methyl group versus the pyrazole nitrogen. Molecular electrostatic potential (MEP) maps help identify nucleophilic/electrophilic sites, guiding synthetic modifications .
Q. How do structural modifications (e.g., replacing ethyl with bulkier alkyl groups) impact biological activity?
Structure-activity relationship (SAR) studies on analogous triazole-pyrazole hybrids reveal that bulkier substituents (e.g., isopropyl) enhance lipophilicity and membrane permeability but may sterically hinder target binding. For example, replacing ethyl with a benzyl group in 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole increased antifungal activity by 2-fold .
Q. What analytical strategies resolve contradictions in reaction yields reported across studies?
- HPLC-MS Purity Analysis : Quantify byproducts (e.g., dechlorinated intermediates) that reduce effective yields .
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps (e.g., slow oxidative addition in Pd-catalyzed reactions) .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity) to optimize conditions .
Q. How can regioselectivity challenges during halogenation be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer chlorination to specific positions .
- Lewis Acid Catalysis : Use BF₃·Et₂O to polarize the pyrazole ring, enhancing electrophilic attack at the methyl group .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
